Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate
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Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by the presence of an ethyl ester group, a methylphenyl group, and a phenylpropanoyl amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Often carried out in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and ethanol.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substituting the ester group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid and ethanol.
Reduction: 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate may have applications in various fields, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving ester hydrolysis.
Medicine: Possible applications in drug development, particularly in designing ester prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Similar ester structure but lacks the amide group.
Ethyl 4-methylbenzoate: Contains a methylphenyl group but lacks the amide and propanoate groups.
Ethyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the amide group.
Uniqueness
Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate is unique due to the presence of both an ester and an amide group, which may confer specific chemical and biological properties not found in simpler esters.
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C21H25NO3/c1-3-25-21(24)15-19(18-12-9-16(2)10-13-18)22-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,3,11,14-15H2,1-2H3,(H,22,23) |
InChI Key |
LEELOKPHMGUPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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